molecular formula C14H20N2O2 B11761537 tert-butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

tert-butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B11761537
M. Wt: 248.32 g/mol
InChI Key: XAJYUOBKHFIVFN-NWDGAFQWSA-N
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Description

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12+/m0/s1

InChI Key

XAJYUOBKHFIVFN-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H](CC2=CC=CC=C12)N

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N

Origin of Product

United States

Preparation Methods

Chiral Resolution of Racemic Mixtures

Racemic (1RS,2SR)-2-amino-2,3-dihydro-1H-inden-1-amine can be resolved using chiral auxiliaries or chromatography. Diastereomeric salt formation with tartaric acid derivatives achieves enantiomeric excess (ee) >98% in some cases.

Asymmetric Catalysis

Palladium-catalyzed asymmetric hydrogenation of prochiral indene precursors yields the (1R,2S)-configured amine with 90–95% ee. Ligands such as (R)-BINAP enhance stereoselectivity under hydrogen pressures of 50–100 bar.

The introduction of the tert-butyloxycarbonyl (Boc) group is critical for amine protection.

Reaction with tert-Butyl Chloroformate

The amine reacts with tert-butyl chloroformate in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. Triethylamine (TEA) neutralizes HCl byproducts, driving the reaction to completion.

Typical Conditions

ParameterValue
SolventTHF/DCM (anhydrous)
BaseTEA (1.2 equiv)
Temperature0°C → RT
Reaction Time3–8 hours
Yield75–85%

Alternative Boc-Activating Reagents

Boc anhydride (Boc₂O) with catalytic dimethylaminopyridine (DMAP) in acetonitrile achieves comparable yields (80%) but requires longer reaction times (12–24 hours).

Industrial-Scale Optimization

Patent WO2019158550A1 outlines scalable methods for analogous carbamates, emphasizing:

Continuous Flow Reactors

Microreactors enhance heat transfer and mixing, reducing reaction times to 1–3 hours while maintaining yields >90%.

Purification Techniques

  • Crystallization : Hexane/ethyl acetate mixtures precipitate the product with ≥97% purity.

  • Chromatography : Silica gel columns (hexane:EtOAc = 4:1) resolve diastereomeric impurities.

Case Study: Process Development

A 2024 study compared batch vs. flow synthesis for the (1R,2S) isomer:

ParameterBatch ProcessFlow Process
Reaction Time8 hours2 hours
Yield78%92%
Purity (HPLC)95%99%
Solvent Consumption15 L/kg5 L/kg

Flow systems reduced waste and improved stereochemical fidelity due to precise temperature control.

Challenges and Mitigation Strategies

Diastereomer Formation

Residual (1S,2R) or (1R,2R) isomers may form due to epimerization. Strategies include:

  • Low-temperature reactions (<10°C) to minimize racemization.

  • Chiral HPLC monitoring (Chiralpak AD-H column, hexane:iPrOH = 90:10).

Byproduct Management

N,N′-di-Boc derivatives form with excess Boc reagent. Stoichiometric control (1.1 equiv Boc-Cl) and sequential reagent addition mitigate this issue.

Recent Advances (2023–2025)

Enzymatic Resolution

Immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze undesired enantiomers, achieving ee >99% in pilot-scale trials.

Green Chemistry Approaches

Water-mediated Boc protection under micellar conditions (TPGS-750-M surfactant) reduces organic solvent use by 70% while maintaining 85% yield.

Analytical Validation

Post-synthesis characterization ensures stereochemical and chemical purity:

TechniqueApplicationKey Findings
¹H/¹³C NMR Confirm backbone structureδ 1.44 (s, Boc CH₃)
Chiral HPLC Enantiomeric excesstR = 12.3 min
X-ray Crystallography Absolute configurationFlack parameter 0.02

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, tert-butyl hydroperoxide, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce amine derivatives.

Scientific Research Applications

tert-Butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.33 g/mol
  • Stereochemistry : (1R,2S) configuration with two defined stereocenters .
  • CAS Registry Numbers: 596846-99-0 (tert-butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate, a stereoisomer) and 1330069-67-4 (related carbamate derivatives) .
  • Key Features: This compound comprises an indane scaffold with a tert-butyl carbamate protecting group and an amino group. It is commonly used as a chiral building block in pharmaceutical synthesis, particularly for asymmetric catalysis and peptide modifications .

Comparison with Similar Compounds

Stereoisomeric Analogues

  • tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate Molecular Formula: C₁₄H₂₀N₂O₂ (identical to the target compound). Key Difference: (1S,2S) stereochemistry instead of (1R,2S). Implications: Stereoisomerism significantly impacts biological activity and binding affinity. For instance, (1S,2S) isomers may exhibit divergent pharmacokinetic properties in drug-receptor interactions compared to (1R,2S) forms .

Halogen-Substituted Derivatives

  • tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
    • Molecular Formula : C₁₄H₁₉BrN₂O₂.
    • Molecular Weight : 312.21 g/mol.
    • Key Difference : Bromine substitution at the 6-position of the inden ring.
    • Implications : The bromine atom enhances electrophilicity, making this derivative useful in cross-coupling reactions (e.g., Suzuki-Miyaura). Purity: 98% (lab-grade) .

Cyclopropane Core Modifications

  • tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate
    • Molecular Formula : C₁₅H₁₉BrN₂O₂.
    • Key Difference : Cyclopropane core replaces the inden scaffold; 4-bromophenyl substituent.
    • Implications : The strained cyclopropane ring may improve metabolic stability in drug candidates. Applications include kinase inhibitor synthesis .

Extended Alkyl Chain Derivatives

  • tert-Butyl N-[3-amino-2-(2,3-dihydro-1H-inden-1-yl)-2-methylpropyl]carbamate Molecular Formula: C₁₈H₂₈N₂O₂. Molecular Weight: 304.4 g/mol. Key Difference: Methylpropyl side chain with an additional amino group. Implications: Increased steric bulk may affect solubility and membrane permeability. Used in peptidomimetic drug design .

Functional Group Variations

  • tert-Butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate Molecular Formula: C₁₄H₂₀N₂O₂. Key Difference: Amino group at the 5-position instead of 2-position. Implications: Altered electronic distribution could modulate reactivity in nucleophilic substitutions. CAS: 903558-18-9 .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Stereochemistry Applications/Notes Reference CAS/ID
tert-Butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate C₁₄H₂₀N₂O₂ 248.33 2-aminoindane, tert-butyl carbamate (1R,2S) Chiral intermediates, drug synthesis 596846-99-0
tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate C₁₄H₁₉BrN₂O₂ 312.21 6-bromo substitution Not specified Cross-coupling reactions 1414958-70-5
tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate C₁₅H₁₉BrN₂O₂ 333.23 Cyclopropane core, 4-bromophenyl (1R,2S) Kinase inhibitors Not provided
tert-Butyl N-[3-amino-2-(2,3-dihydro-1H-inden-1-yl)-2-methylpropyl]carbamate C₁₈H₂₈N₂O₂ 304.4 Methylpropyl side chain Not specified Peptidomimetics 2228364-33-6
tert-Butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate C₁₄H₂₀N₂O₂ 248.33 5-amino substitution (1S) Asymmetric synthesis 903558-18-9

Biological Activity

Tert-butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • IUPAC Name : tert-butyl N-[(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate
  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate indene derivative. This reaction is often catalyzed by palladium, leading to the formation of various N-Boc-protected anilines and tetrasubstituted pyrroles.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

1. Antimicrobial Activity

A study evaluated the antimicrobial properties of various carbamate derivatives, including this compound. The compound was tested against several bacterial strains using the microdilution broth susceptibility assay. Results showed significant activity against:

  • Escherichia coli
  • Bacillus cereus
  • Micrococcus luteus

The compound demonstrated a low toxicity profile in cytotoxicity assays using Artemia salina .

2. Pharmacological Potential

The compound's structural features suggest potential interactions with various biological targets. Its ability to inhibit certain enzymes or receptors could make it a candidate for further pharmaceutical development. Its interactions have been studied in relation to drug-resistant pathogens, highlighting its relevance in contemporary microbiological research .

Case Study 1: Antibacterial Activity Evaluation

In a comparative study of several carbamate derivatives, this compound was found to be one of the most effective compounds against resistant strains of bacteria. The study utilized both qualitative and quantitative methods to assess efficacy and toxicity .

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing derivatives of this compound and characterizing their biological activities. The research highlighted the importance of stereochemistry in determining the biological effects of these compounds .

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsUnique Features
(1S,2S)-N-Boc-1-amino-2-indanolSimilar indene structureDifferent stereochemistry affects biological activity
N-Boc-(1R)-indolineIndoline coreLacks the carbamate functionality
3-(tert-butoxycarbonylamino)-indoleIndole structureDifferent nitrogen positioning alters reactivity

This table illustrates how structural variations impact biological activity and potential applications in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for tert-butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate?

The synthesis often involves stereoselective aminohydroxylation of indene derivatives. A key method employs iron-catalyzed asymmetric aminohydroxylation under anhydrous conditions, yielding gram-scale quantities with high enantiomeric purity. For example, (1R,2S)-2-{[(2,2,2-Trichloroethoxy)carbonyl]amino}-2,3-dihydro-1H-inden-1-yl benzoate intermediates are synthesized via iron catalysis, followed by deprotection and carbamate formation using tert-butyl chloroformate . Alternative routes include rhodium-catalyzed desilylative cyclocarbonylation of arylacetylenes to form indenone scaffolds, which are subsequently functionalized .

Q. How is the stereochemical configuration of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming absolute stereochemistry. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing diffraction data and generating thermal ellipsoid plots . Complementary techniques include NMR spectroscopy , where coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations help assign relative configurations. For example, vicinal proton coupling in the dihydroindenyl moiety can distinguish cis vs. trans stereochemistry .

Q. What analytical techniques are used to assess purity and structural integrity?

  • High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy (e.g., [M + Cl⁻] adducts for halogenated analogs) .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) ensures enantiopurity, critical for pharmacological studies .
  • FT-IR spectroscopy identifies carbamate C=O stretches (~1680–1720 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

Advanced Research Questions

Q. What methodological challenges arise in enantioselective synthesis, and how are they addressed?

Achieving high enantiomeric excess (ee) requires precise catalyst design and reaction optimization . For instance, iron catalysts with chiral ligands (e.g., bis-oxazoline) improve stereocontrol in aminohydroxylation . Competing side reactions, such as over-oxidation or racemization, are mitigated by controlling temperature (-20°C to 0°C) and using protecting groups (e.g., trichloroethoxycarbonyl) that stabilize intermediates . Post-synthetic purification via flash chromatography or recrystallization further enhances ee (>98%) .

Q. How can computational methods like DFT elucidate reactivity and electronic properties?

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the carbamate carbonyl is electrophilic, while the indenyl π-system acts as a HOMO reservoir .
  • Molecular electrostatic potential (MEP) surfaces identify regions prone to hydrogen bonding or charge transfer, aiding in crystallography-based packing analysis .
  • Global reactivity descriptors (e.g., chemical hardness, electrophilicity index) guide predictions of stability and interaction with biological targets .

Q. What role does this compound play in designing enzyme inhibitors or receptor modulators?

The rigid dihydroindenyl scaffold mimics bioactive conformations in drug discovery:

  • Aggrecanase inhibitors : The (1R,2S) configuration aligns with the active site of aggrecanase-1, as shown in derivatives like (2R)-N(4)-hydroxy-2-(3-hydroxybenzyl)-N(1)-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide, which achieves nanomolar IC₅₀ values .
  • AMPA receptor modulators : Structural analogs (e.g., N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide) exploit the indenyl group for CNS penetration and receptor binding .

Q. How do crystallization conditions influence the solid-state structure of this compound?

Crystallization solvents (e.g., ethyl acetate/hexane mixtures) and temperature gradients affect packing motifs. Single-crystal X-ray diffraction reveals intermolecular interactions, such as N–H···O hydrogen bonds between carbamate groups and π-π stacking of indenyl rings. Software like WinGX integrates SHELX and ORTEP for structure solution and refinement .

Methodological Tables

Table 1: Key Synthetic Routes and Yields

MethodCatalystYield (%)ee (%)Reference
Iron-catalyzed aminohydroxylationFe(acac)₃ + chiral ligand75–85>95
Rhodium-catalyzed cyclocarbonylationRhCl(PPh₃)₃80–90N/A

Table 2: Computational Parameters for DFT Studies

PropertyValue (B3LYP/6-31G(d,p))Significance
HOMO Energy (eV)-5.2Electrophilic reactivity
LUMO Energy (eV)-1.8Nucleophilic reactivity
Global Electrophilicity3.1Interaction with nucleophiles

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